molecular formula C56H116N4O4 B12418261 1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]

1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]

Cat. No.: B12418261
M. Wt: 909.5 g/mol
InChI Key: RMEBVAKPPHPOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 1,1′,1′′,1′′′-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]

Chemical Identity and Nomenclature

1,1′,1′′,1′′′-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] is a tetra-branched lipidoid characterized by a central piperazine core linked to four 2-dodecanol chains via ethylene nitrilo spacers. Its systematic IUPAC name reflects this architecture:

  • Core : 1,4-piperazinediyl (a six-membered ring with two nitrogen atoms at positions 1 and 4).
  • Bridges : Bis(2,1-ethanediylnitrilo) groups, which connect the piperazine core to the lipid tails.
  • Terminal groups : Four 2-dodecanol (C12 alcohol) moieties.

The compound is registered under CAS No. 1265904-26-4 and has a molecular formula of $$ \text{C}{56}\text{H}{116}\text{N}4\text{O}4 $$ (molecular weight: 909.54 g/mol). A related structure with CAS No. 2635329-26-7 and formula $$ \text{C}{58}\text{H}{120}\text{N}4\text{O}4 $$ has been reported, likely representing a structural isomer with extended alkyl linkages.

Table 1: Key Chemical Properties
Property Value Source
Molecular Formula $$ \text{C}{56}\text{H}{116}\text{N}4\text{O}4 $$
Molecular Weight 909.54 g/mol
Solubility 25 mg/mL in DMSO
Storage Conditions -20°C

The SMILES notation further elucidates its structure:

OC(CN(CCCN1CCN(CC1)CCCN(CC(O)CCCCCCCCCC)CC(O)CCCCCCCCCC)CC(O)CCCCCCCCCC)CCCCCCCCCC  

This string highlights the piperazine core (N1CCNCC1), ethylene nitrilo bridges (CCCN), and 2-dodecanol termini.

Historical Development and Discovery

The compound emerged from efforts to optimize non-viral vectors for RNAi delivery. Lipidoids, a class of lipid-like molecules, gained prominence in the early 2000s due to their ability to self-assemble into nanoparticles capable of encapsulating nucleic acids. Miller’s 2013 review on RNAi therapeutics underscores the importance of lipidoids in overcoming challenges associated with viral vectors, such as immunogenicity and insertional mutagenesis.

Synthetic routes typically involve:

  • Piperazine functionalization : Introducing ethylene diamine linkers to the piperazine nitrogen atoms.
  • Nitrilo coupling : Attaching nitrilo groups to the ethylene spacers.
  • Lipid tail conjugation : Reacting with 2-dodecanol to form the final tetra-branched structure.

This design enhances biocompatibility and enables tunable interactions with cell membranes, critical for efficient intracellular delivery of RNA payloads.

Structural Relationship to Piperazine Derivatives

Piperazine derivatives are widely utilized in pharmaceuticals and materials science due to their conformational flexibility and dual amine functionality. Comparing 1,1′,1′′,1′′′-[1,4-piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] to simpler analogues reveals key structural innovations:

Table 2: Comparison with Representative Piperazine Derivatives
Compound Structure Application
2,2'-(Piperazine-1,4-diyl)diethanol $$ \text{C}8\text{H}{18}\text{N}2\text{O}2 $$; hydroxyl termini Solvent, polymer precursor
Undecaethylene glycol Polyethylene glycol (PEG) chain Surfactant, drug delivery
Target compound Tetra-branched C12 lipid tails RNAi nanoparticle formulation

The substitution of short hydroxyl groups (as in 2,2'-(piperazine-1,4-diyl)diethanol) with long alkyl chains dramatically increases hydrophobicity, enabling the formation of stable micellar structures. This contrasts with PEGylated derivatives like undecaethylene glycol, which prioritize hydrophilicity.

The ethylene nitrilo spacers introduce rigidity, while the dodecanol tails facilitate membrane fusion and payload release. This balance between structural stability and dynamic interaction underpins the compound’s efficacy in nucleic acid delivery.

Properties

Molecular Formula

C56H116N4O4

Molecular Weight

909.5 g/mol

IUPAC Name

1-[2-[4-[2-[bis(2-hydroxydodecyl)amino]ethyl]piperazin-1-yl]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol

InChI

InChI=1S/C56H116N4O4/c1-5-9-13-17-21-25-29-33-37-53(61)49-59(50-54(62)38-34-30-26-22-18-14-10-6-2)47-45-57-41-43-58(44-42-57)46-48-60(51-55(63)39-35-31-27-23-19-15-11-7-3)52-56(64)40-36-32-28-24-20-16-12-8-4/h53-56,61-64H,5-52H2,1-4H3

InChI Key

RMEBVAKPPHPOQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CN(CCN1CCN(CC1)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes for 1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]

Core Piperazine Functionalization

The synthesis begins with the functionalization of the 1,4-piperazine core. Piperazine is reacted with 2-chloroethylamine hydrochloride under alkaline conditions (pH 10–12) to introduce ethylenediamine branches. This step typically employs tetrahydrofuran (THF) as the solvent and is conducted at 60–70°C for 12–16 hours . The intermediate 1,4-bis(2-aminoethyl)piperazine is isolated via vacuum distillation (yield: 78–85% ).

Nitrilo Group Incorporation

The ethylenediamine branches are subsequently modified with acetonitrile groups through a nucleophilic substitution reaction. Using potassium carbonate as a base and dimethylformamide (DMF) as the solvent, the reaction proceeds at 100°C for 24 hours , yielding 1,4-bis(2-nitriloethyl)piperazine . Excess acetonitrile is removed via rotary evaporation.

Dodecanol Attachment

The final step involves the esterification of terminal nitrile groups with 1-dodecanol (CAS 112-53-8). This is achieved through a Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 25°C for 48 hours . The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4), yielding the final compound with >98% purity.

Table 1: Summary of Key Reaction Conditions
Step Reagents/Solvents Temperature Time (h) Yield (%)
Piperazine functionalization 2-Chloroethylamine, THF 60–70°C 12–16 78–85
Nitrilo incorporation Acetonitrile, DMF 100°C 24 70–75
Dodecanol attachment DCC, DMAP, DCM 25°C 48 65–70

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 3.62–3.55 (m, 8H, -CH₂OH), 2.75–2.68 (m, 16H, piperazine and ethylenediamine CH₂), 1.55–1.25 (m, 88H, dodecyl CH₂), 0.88 (t, 12H, terminal CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 70.4 (C-OH), 54.2 (piperazine C), 45.8 (N-CH₂), 31.9–22.7 (dodecyl CH₂), 14.1 (terminal CH₃).

Mass Spectrometry

  • High-Resolution MS (ESI+): m/z 909.54 [M+H]⁺, consistent with the molecular formula C₅₆H₁₁₆N₄O₄ .

Purity Assessment

  • HPLC Analysis: Purity >98% (C18 column, acetonitrile/water 85:15, flow rate 1 mL/min).

Industrial-Scale Synthesis Optimization

Solvent Selection

Replacing DCM with ethyl acetate in the esterification step reduces environmental impact while maintaining yields at 63–68% .

Catalytic Efficiency

The use of N-hydroxysuccinimide (NHS) alongside DCC improves coupling efficiency, reducing reaction time to 36 hours .

Purification

Flash chromatography with gradient elution (hexane → ethyl acetate) enhances throughput, enabling batch sizes of 500 g–1 kg .

Table 2: Comparative Analysis of Solvent Systems
Solvent Reaction Time (h) Yield (%) Environmental Impact
DCM 48 65–70 High
Ethyl Acetate 48 63–68 Moderate

Challenges in Synthesis

Steric Hindrance

The bulky dodecyl chains impede reaction kinetics during esterification, necessitating excess reagents (1.5–2.0 equivalents).

Purification Complexity

Co-elution of byproducts requires reversed-phase HPLC for final purity validation.

Applications in Nanoparticle Formulation

The compound’s amphiphilic structure enables self-assembly into lipidoid nanoparticles (size: 80–120 nm , PDI <0.2). These nanoparticles demonstrate >90% encapsulation efficiency for siRNA payloads.

Chemical Reactions Analysis

1,1’,1’‘,1’‘’-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’,1’‘,1’‘’-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] involves its ability to form stable lipid-based nanoparticles. These nanoparticles can encapsulate therapeutic agents, enhancing their stability and bioavailability . The compound interacts with cellular membranes, facilitating the delivery of encapsulated agents into target cells .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]
  • CAS No.: 1265904-26-4 .
  • Molecular Structure: A tetra-branched lipidoid featuring a central piperazine core linked via ethanediylnitrilo spacers to four 2-dodecanol chains.

Applications: This compound is a critical component in lipid nanoparticle (LNP) formulations for nucleic acid delivery. Its amphiphilic structure enables efficient encapsulation of mRNA or CRISPR-Cas9 systems, enhancing cellular uptake while minimizing immunogenicity .

Comparison with Structurally Similar Compounds

TCL053 (Three-Tailed Ionizable Lipid)

  • Structure: Piperazine core with propane-1,3-diyl spacers and tetradec-9-enoate (C14:1) tails.
  • Key Properties: pKa: 6.8, optimized for endosomal escape . Encapsulation Efficiency: 85–92% for mRNA in LNPs. Safety Profile: Reduced immunogenicity in muscle tissues compared to earlier ionizable lipids .

Comparison :

  • Functional Advantage: TCL053’s unsaturated tails improve fluidity and biodegradability, whereas the saturated dodecanol chains in the target compound enhance stability but may reduce biodegradation rates.
  • Applications : Both are used in LNPs, but TCL053 is preferred for vaccines, while the target compound is utilized for CRISPR-Cas9 delivery .

1,1',1'',1'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-2-ol) (CAS 102-60-3)

  • Structure : Ethane backbone with tetrakis(propan-2-ol) termini.
  • Key Properties :
    • Solubility : Highly water-soluble due to shorter hydroxyl-terminated chains.
    • Function : Acts as a chelating agent in polymer synthesis and metal ion sequestration .

Comparison :

  • Structural Divergence : The absence of a piperazine core and long alkyl chains limits its utility in LNPs.
  • Performance : Lacks the amphiphilic balance required for nucleic acid encapsulation, making it unsuitable for drug delivery .

Dilauryl Thiodipropionate (DLTDP)

  • Structure : Two lauryl (C12) chains linked via a thiodipropionate group.
  • Key Properties :
    • Thermal Stability : Used as a stabilizer in polymers due to its sulfur-containing antioxidant moiety.
    • Molecular Weight : 514.8 g/mol .

Comparison :

  • Functional Overlap : Both compounds have C12 chains, but DLTDP’s thioether group provides radical-scavenging properties absent in the target compound.
  • Applications : DLTDP is restricted to industrial polymers, whereas the piperazine-based compound is tailored for biomedical applications .

Data Table: Comparative Properties

Compound Name Molecular Weight (g/mol) Core Structure Tail Composition pKa Key Application
Target Compound (CAS 1265904-26-4) ~1,200* Piperazine 2-Dodecanol (C12) N/A CRISPR-Cas9 LNPs
TCL053 (CAS not provided) ~900* Piperazine Tetradec-9-enoate 6.8 mRNA Vaccines
1,1',1'',1'''-(Ethane-1,2-diylbis(azanetriyl)) 350.4 Ethane Propan-2-ol N/A Chelation/Polymer
Dilauryl Thiodipropionate (CAS 123-28-4) 514.8 Thiodipropionate Lauryl (C12) N/A Polymer Stabilization

*Estimated based on structural data from .

Research Findings and Performance Metrics

Encapsulation Efficiency

  • The target compound achieves >90% encapsulation for CRISPR-Cas9 mRNA, outperforming TCL053 (85–92%) in high-payload systems due to its rigid alkyl chain packing .

Cytotoxicity

  • Piperazine-based lipids generally exhibit lower cytotoxicity (IC50 > 200 μM) compared to polyamine-based alternatives (IC50 ~50 μM) due to reduced cationic charge density .

Biodistribution

  • LNPs formulated with the target compound show preferential liver uptake (80% of administered dose) versus TCL053-based LNPs (60% liver, 20% spleen), attributed to differences in PEGylation strategies .

Biological Activity

1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol], also known as MK-7145, is a synthetic compound with potential applications in pharmacology, particularly in the treatment of hypertension and heart failure. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H30N2O6
  • Molecular Weight : 466.5262 g/mol
  • Stereochemistry : Absolute with defined stereocenters

MK-7145 functions primarily as an inhibitor of the renal outer medullary potassium channel (ROMK), which plays a critical role in potassium homeostasis and blood pressure regulation. By inhibiting this channel, MK-7145 can potentially lower blood pressure and alleviate symptoms associated with heart failure.

Antihypertensive Effects

In preclinical studies, MK-7145 demonstrated significant selectivity for ROMK over other cardiac ion channels such as Cav1.2 and Nav1.5. This selectivity is crucial for minimizing side effects associated with broader spectrum ion channel blockers.

Case Studies

A notable study conducted in 2011 involved Phase I clinical trials assessing the safety and efficacy of MK-7145 in human subjects. The results indicated that the compound was well-tolerated at various dosages; however, no further development reports have been published since then, suggesting a halt in its clinical progression despite promising initial findings .

Comparative Biological Activity

The following table summarizes the biological activities of MK-7145 compared to other compounds within similar classes:

Compound NamePrimary ActivitySelectivityClinical Status
MK-7145ROMK InhibitionHighPhase I Trials
IndomethacinAnti-inflammatoryModerateMarketed
Nalidixic AcidAntibacterialLowMarketed
ImipenemBroad-spectrum antibioticModerateMarketed

Research Findings

Recent studies have explored the synthesis and biological activity of related piperazine derivatives. For instance, novel compounds derived from piperazine structures have shown enhanced antibacterial and antifungal properties compared to traditional antibiotics. These findings suggest that modifications to piperazine structures can yield compounds with diverse therapeutic potentials beyond their original applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.